molecular formula C10H9NS B3097034 4-(5-Methylthiophen-2-yl)pyridine CAS No. 129770-70-3

4-(5-Methylthiophen-2-yl)pyridine

Cat. No.: B3097034
CAS No.: 129770-70-3
M. Wt: 175.25 g/mol
InChI Key: KBPMUFYKFRLJDV-UHFFFAOYSA-N
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Description

4-(5-Methylthiophen-2-yl)pyridine is a heterocyclic aromatic organic compound that features a thiophene ring substituted with a methyl group at the 5-position and a pyridine ring at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.

Synthetic Routes and Reaction Conditions:

  • Direct Arylation: Direct arylation methods can also be employed, where 5-methylthiophene is directly coupled with pyridine under specific conditions using transition metal catalysts.

Industrial Production Methods: Industrial production typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods are optimized to minimize by-products and maximize yield.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce the pyridine ring, leading to various reduced forms of the compound.

  • Substitution Reactions: Substitution reactions at the pyridine or thiophene rings can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various halogenating agents (e.g., bromine, chlorine) and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as pyridine N-oxide.

  • Reduction Products: Reduced forms of the pyridine ring.

  • Substitution Products: Halogenated or alkylated derivatives.

Mechanism of Action

Target of Action

The primary target of 4-(5-Methylthiophen-2-yl)pyridine is related to its photophysical properties . It is used in the formation of thienylpyridinium–cyclic enolate betaine (TPB) dyes, which are unique skeletons of fluorescent donor–acceptor type molecules .

Mode of Action

This compound interacts with its targets through intramolecular hydrogen bond formation between the carbonyl oxygens of the cyclic enolate and the α-hydrogens of the pyridinium ring . This interaction leads to a coplanar structure in TPB derivatives with five-membered cyclic enolates . A six-membered cyclic enolate leads to a pre-twisted structure due to steric hindrance .

Biochemical Pathways

The affected pathways involve the twisted intramolecular charge transfer (TICT) process . TPB derivatives with alkylene-bridged cyclic enolates exhibit obvious fluorescence quenching through the TICT process in solution . In contrast, electron-deficient cyclic enolates suppress the TICT process, leading to relatively intense emission .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role as a component of TPB dyes . These dyes exhibit unique photophysical properties, including fluorescence quenching or emission, depending on the structure of the cyclic enolate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the structure of the cyclic enolate in TPB derivatives, which can be affected by steric hindrance, plays a crucial role in the compound’s photophysical properties . .

Scientific Research Applications

Chemistry: 4-(5-Methylthiophen-2-yl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the design of organic semiconductors and other advanced materials.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a scaffold for developing new drugs.

Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new therapeutic agents.

Industry: In the chemical industry, it serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 4-(4-Methylthiophen-2-yl)pyridine: Similar structure but with the methyl group at a different position on the thiophene ring.

  • 4-(5-Methylthiophen-2-yl)pyrimidine: Similar core structure but with a pyrimidine ring instead of a pyridine ring.

  • 4-(5-Methylthiophen-2-yl)quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness: 4-(5-Methylthiophen-2-yl)pyridine is unique due to its specific substitution pattern and the resulting electronic properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(5-methylthiophen-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-2-3-10(12-8)9-4-6-11-7-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPMUFYKFRLJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306713
Record name 4-(5-Methyl-2-thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129770-70-3
Record name 4-(5-Methyl-2-thienyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129770-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Methyl-2-thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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